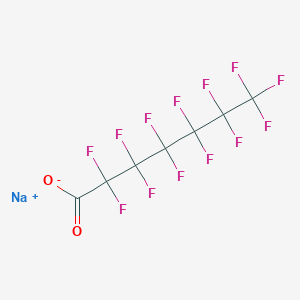
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is a platinum-based compound known for its significant applications in the field of medicine, particularly in chemotherapy. This compound is a derivative of platinum and is structurally related to other platinum-based drugs like cisplatin and carboplatin. It is known for its ability to interfere with DNA repair mechanisms, making it effective in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) typically involves the reaction of platinum compounds with cyclobutane-1,1-dicarboxylic acid and azanide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the purification of the final product to remove any impurities that may affect its efficacy and safety in medical applications .
Chemical Reactions Analysis
Types of Reactions
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(4+) to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while substitution reactions can yield different platinum-ligand complexes .
Scientific Research Applications
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE has a wide range of applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the development of new platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves its interaction with DNA. The compound forms cross-links with DNA, preventing its replication and transcription. This leads to the inhibition of cancer cell growth and ultimately cell death. The molecular targets include the DNA strands, and the pathways involved are those related to DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug with a similar mechanism of action but different side effects and efficacy.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity and similar applications in cancer treatment.
Oxaliplatin: Another platinum-based drug used in chemotherapy with a different spectrum of activity and side effects.
Uniqueness
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is unique due to its specific ligand structure, which provides different pharmacokinetic properties and reduced side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .
Properties
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRGNWWLMLWJE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazine, [[(2-furanylmethyl)thio]methyl]-](/img/structure/B7823756.png)
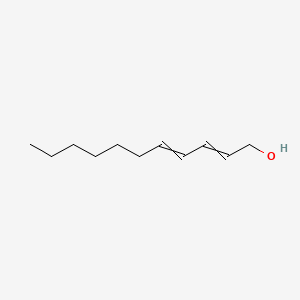


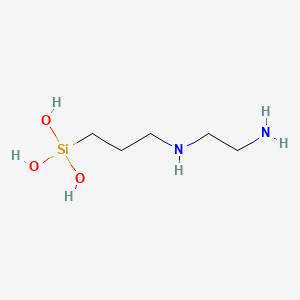
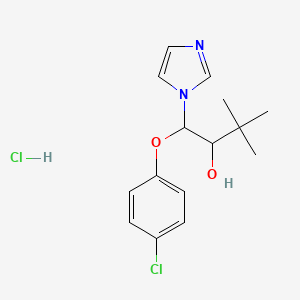
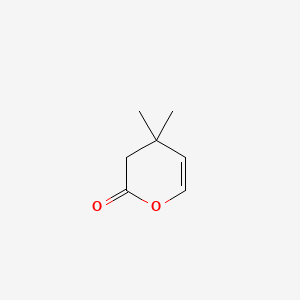
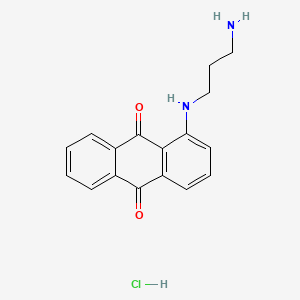
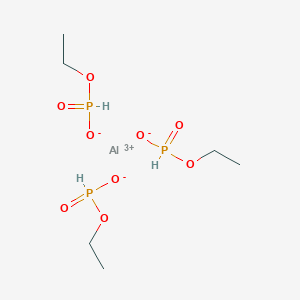
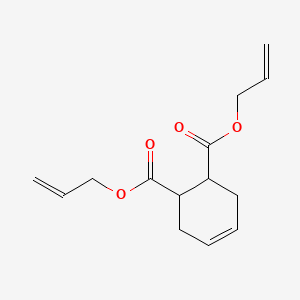
![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)
